molecular formula C16H17ClF6N2O4S B15136651 Magl-IN-12

Magl-IN-12

Cat. No.: B15136651
M. Wt: 482.8 g/mol
InChI Key: RLYMQNQYCHGICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magl-IN-12 is a selective and competitive inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. This compound has shown significant potential in various scientific research fields due to its ability to modulate the endocannabinoid system, which plays a crucial role in numerous physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-12 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of a core structure through a series of reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions and selective hydrogenation steps are common in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity. The process also involves stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce a range of analogs with different biological activities .

Scientific Research Applications

Mechanism of Action

Magl-IN-12 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby preventing the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. This inhibition leads to increased levels of 2-arachidonoylglycerol, which can activate cannabinoid receptors and modulate various physiological processes. The molecular targets of this compound include the active site of monoacylglycerol lipase, where it forms a covalent bond with the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and competitive inhibition of monoacylglycerol lipase. Unlike some other inhibitors, this compound forms a covalent bond with the enzyme, leading to irreversible inhibition. This property makes it a valuable tool for studying the long-term effects of monoacylglycerol lipase inhibition and its impact on the endocannabinoid system .

Properties

Molecular Formula

C16H17ClF6N2O4S

Molecular Weight

482.8 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2

InChI Key

RLYMQNQYCHGICP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.